
Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is a complex organic compound that is a derivative of Rivaroxaban, a well-known anticoagulant
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol typically involves multiple steps, starting from basic organic compounds. The key steps include:
Formation of the Chlorothiophene Ring: This can be achieved through the chlorination of thiophene-2-carboxylic acid.
Introduction of Benzyloxy Groups: This step involves the reaction of the intermediate with benzyl alcohol under specific conditions to form benzyloxy derivatives.
Formation of the Diol Structure:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: As a derivative of Rivaroxaban, it may have potential anticoagulant properties.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol involves its interaction with specific molecular targets. The chlorothiophene ring and benzyloxy groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can affect various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Rivaroxaban: The parent compound, known for its anticoagulant properties.
5-Chlorothiophene-2-carboxamide: A simpler compound with a similar chlorothiophene structure.
Benzyloxy derivatives: Compounds with benzyloxy groups that exhibit similar chemical properties.
Uniqueness
Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is unique due to its combination of a chlorothiophene ring, benzyloxy groups, and a diol structure
特性
分子式 |
C28H31N3O5 |
|---|---|
分子量 |
489.6 g/mol |
IUPAC名 |
N-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide |
InChI |
InChI=1S/C28H31N3O5/c29-17-26-18-31(28(33)36-26)25-13-11-24(12-14-25)30(15-16-34-19-22-7-3-1-4-8-22)27(32)21-35-20-23-9-5-2-6-10-23/h1-14,26H,15-21,29H2/t26-/m0/s1 |
InChIキー |
MQDCMLLYEPAVQJ-SANMLTNESA-N |
異性体SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCOCC3=CC=CC=C3)C(=O)COCC4=CC=CC=C4)CN |
正規SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N(CCOCC3=CC=CC=C3)C(=O)COCC4=CC=CC=C4)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


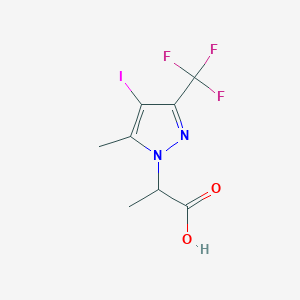

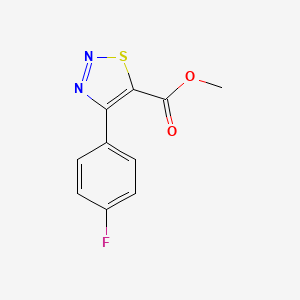
![(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane](/img/structure/B15291924.png)
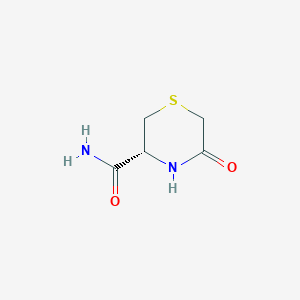
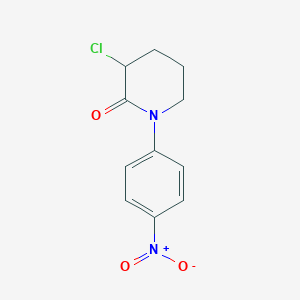
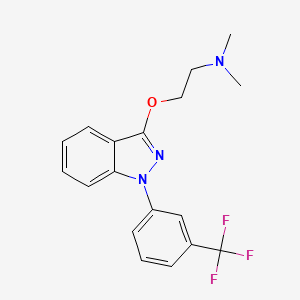

![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)

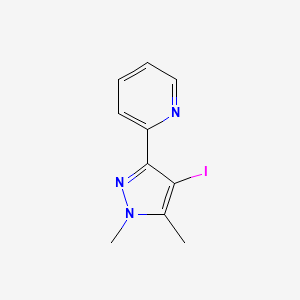
![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)


